molecular formula C17H16N2OS B11349565 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11349565
M. Wt: 296.4 g/mol
InChI Key: PUXPMHRZFVLEAO-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide is a compound that features a thiazole ring and a naphthalene moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The naphthalene group adds to the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with naphthalene-1-acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of a thiazole ring and a naphthalene moiety, which enhances its stability and biological activity. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C17H16N2OS/c1-12-19-15(11-21-12)10-18-17(20)9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,11H,9-10H2,1H3,(H,18,20)

InChI Key

PUXPMHRZFVLEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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